Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate” is a chemical compound that falls under the category of nitrogen-containing heterocycles . These types of compounds are important frameworks for the discovery of potent bioactive agents in pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst has been introduced . This method provided the desired products with moderate to good yields .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described. The process involves a sequential opening/closing cascade reaction . The catalytic activity of the AC-SO3H was investigated for the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate .Scientific Research Applications
Synthesis and Chemical Properties
Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate and its derivatives have been extensively studied for their synthesis and chemical properties. A study by Verdecia et al. (1996) describes the synthesis of novel methyl 4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylates through a two-step procedure, revealing insights into their favored geometries and structural conformation (Verdecia et al., 1996).
Applications in Corrosion Inhibition
Dandia et al. (2013) explored the use of pyrazolopyridine derivatives, including 4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridines, as potential corrosion inhibitors for mild steel in acidic environments. Their study demonstrated the effectiveness of these compounds in protecting metal surfaces, indicating their potential industrial applications (Dandia et al., 2013).
Antibacterial Screening
Research by Maqbool et al. (2014) investigated the antibacterial properties of synthesized pyrazolo[3,4-b]pyridine-4-carboxylic acids. Some of these compounds exhibited significant antibacterial activity, suggesting their potential use in developing new antibacterial agents (Maqbool et al., 2014).
Material Science and Electronics
El-Menyawy et al. (2019) conducted a study on pyrazolo[4,3-b]pyridine derivatives, assessing their thermal stability and electronic properties. Their research has implications for the use of these compounds in material science and electronic devices, particularly in the development of thin films with specific optical properties (El-Menyawy et al., 2019).
Potential Antiviral Activity
A study by Bernardino et al. (2007) focused on the synthesis of pyrazolo[3,4-b]pyridine-4-carboxylic acids derivatives and their antiviral activity. Several compounds demonstrated effectiveness against viruses such as Herpes simplex and vesicular stomatitis virus, indicating the potential for these compounds in antiviral drug development (Bernardino et al., 2007).
Properties
IUPAC Name |
methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-13-8(12)5-2-6-7(9-3-5)4-10-11-6/h4-5,9H,2-3H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPQOMXHABGKBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(C=NN2)NC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.